molecular formula C6H7ClN2 B020562 3-Chloro-2-methylpyridin-4-amine CAS No. 97944-40-6

3-Chloro-2-methylpyridin-4-amine

Cat. No. B020562
CAS RN: 97944-40-6
M. Wt: 142.58 g/mol
InChI Key: AGWBEYQZGBQXLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Synthesis through Condensation Reactions : A study by 陈向莹 et al. (2016) describes the synthesis of a compound related to 3-Chloro-2-methylpyridin-4-amine through the condensation reaction of 4-chloro-3-methyl-2-chloromethylpyridine and 2-nitroiminoimidazolidine, achieving a high yield of 92.3% (陈向莹 et al., 2016).

  • Improved Synthesis Methods : Yang-Heon Song (2007) explored the synthesis of a related compound, 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, focusing on optimizing reaction conditions for better yield and purity (Yang-Heon Song, 2007).

Molecular Structure Analysis

  • Crystal Structure Analysis : The study of the crystal structures of related compounds by Remi Rolland Ngoma Tchibouanga and A. Jacobs (2023) provides insights into the molecular structure of similar compounds, highlighting the importance of N-H···O and C-H···Cl contacts (Remi Rolland Ngoma Tchibouanga & A. Jacobs, 2023).

Chemical Reactions and Properties

  • Reactivity with Nucleophiles : Research by S. D. Moshchitskii and A. A. Zeikan' (1979) explored the reactivity of related compounds with small and bulky nucleophiles, providing insights into the chemical reactions and properties of 3-Chloro-2-methylpyridin-4-amine (S. D. Moshchitskii & A. A. Zeikan', 1979).

Physical Properties Analysis

  • Thermal Stability and Phase Transitions : J. Ribet et al. (2005) conducted a study on related compounds, investigating their thermal stability and phase transitions, which can provide useful information for understanding the physical properties of 3-Chloro-2-methylpyridin-4-amine (J. Ribet et al., 2005).

Chemical Properties Analysis

  • Amine Group Structure : D. Christen et al. (1975) focused on the microwave spectra and structure of the amine group in aminopyridines, offering valuable data on the chemical properties of compounds like 3-Chloro-2-methylpyridin-4-amine (D. Christen et al., 1975).

Scientific Research Applications

Application 1: Synthesis of Nevirapine

  • Summary of Application: “3-Chloro-2-methylpyridin-4-amine” is a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used for the treatment of HIV-1 .
  • Methods of Application: The synthesis involves four steps, starting from 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts .
  • Results or Outcomes: The process yields a 62.1% total yield of 2-chloro-3-amino-4-methylpyridine (CAPIC), a key intermediate of Nevirapine .

Application 2: Synthesis of Pyridine-Based Derivatives

  • Summary of Application: “3-Chloro-2-methylpyridin-4-amine” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
  • Methods of Application: The synthesis involves the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .
  • Results or Outcomes: The process yields a series of novel pyridine derivatives in moderate to good yield .

Application 3: Synthesis of Pyrazolo [3,4-c]pyridines

  • Summary of Application: “3-Chloro-2-methylpyridin-4-amine” is used in the synthesis of 5-halo-1 H -pyrazolo [3,4- c ]pyridine scaffolds . These compounds can be selectively elaborated along multiple growth-vectors, making them valuable for fragment-based drug discovery (FBDD) .
  • Methods of Application: The synthesis involves selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl 2 and Negishi cross-coupling .
  • Results or Outcomes: The process yields a series of novel pyrazolo [3,4- c ]pyridines .

Application 4: Synthesis of Pyrazolo [3,4-c]pyridines

  • Summary of Application: “3-Chloro-2-methylpyridin-4-amine” is used in the synthesis of 5-halo-1 H -pyrazolo [3,4- c ]pyridine scaffolds . These compounds can be selectively elaborated along multiple growth-vectors, making them valuable for fragment-based drug discovery (FBDD) .
  • Methods of Application: The synthesis involves selective metalation with TMPMgCl. LiCl followed by reaction with electrophiles or transmetalation to ZnCl 2 and Negishi cross-coupling .
  • Results or Outcomes: The process yields a series of novel pyrazolo [3,4- c ]pyridines .

Safety And Hazards

The safety information for 3-Chloro-2-methylpyridin-4-amine indicates that it is dangerous . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray, and using personal protective equipment as required .

properties

IUPAC Name

3-chloro-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWBEYQZGBQXLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540240
Record name 3-Chloro-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10540240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-methylpyridin-4-amine

CAS RN

97944-40-6
Record name 3-Chloro-2-methyl-4-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97944-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-methylpyridin-4-amine
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URL https://comptox.epa.gov/dashboard/DTXSID10540240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-2-methylpyridin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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